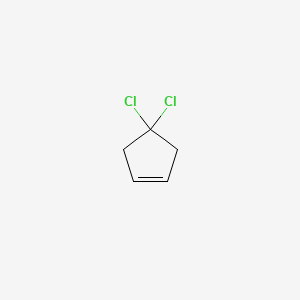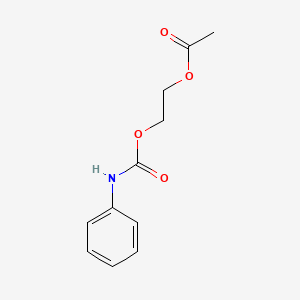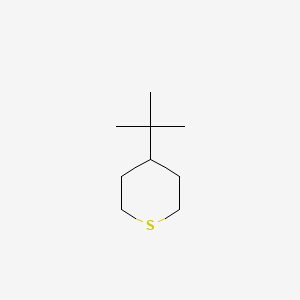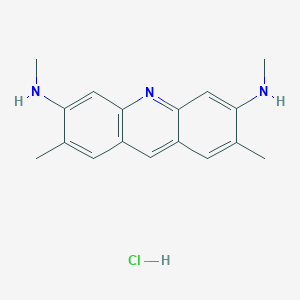
Ushinsunine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Ushinsunine involves several steps, typically starting with the extraction of alkaloids from plant material. The total alkaloid extract is then subjected to chromatographic techniques to isolate this compound . The compound has a melting point of 178-180°C and a predicted boiling point of 478.0±45.0°C
化学反応の分析
Ushinsunine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline compounds .
科学的研究の応用
Ushinsunine has been studied for its antifungal and antibacterial activities. It has shown inhibitory effects against several fungal strains, including Fusarium oxysporum, Alternaria sp., and Aspergillus niger . Additionally, it exhibits antibacterial properties against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus . These properties make this compound a potential candidate for developing new antimicrobial agents.
作用機序
The mechanism of action of Ushinsunine involves its interaction with microbial cell membranes, leading to increased permeability and eventual cell death . The compound targets specific enzymes and proteins within the microbial cells, disrupting their normal functions. This mechanism is similar to other isoquinoline alkaloids, which often interfere with DNA synthesis and repair .
類似化合物との比較
Ushinsunine is structurally related to other isoquinoline alkaloids such as anonaine, northis compound, and roemerine . These compounds share similar biological activities but differ in their specific molecular targets and potency. For example, anonaine has been shown to possess stronger antibacterial activity compared to this compound . The uniqueness of this compound lies in its specific antifungal properties and its potential for further development as an antimicrobial agent.
特性
CAS番号 |
3175-89-1 |
|---|---|
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC名 |
(12S,13R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol |
InChI |
InChI=1S/C18H17NO3/c1-19-7-6-10-8-13-18(22-9-21-13)15-11-4-2-3-5-12(11)17(20)16(19)14(10)15/h2-5,8,16-17,20H,6-7,9H2,1H3/t16-,17+/m0/s1 |
InChIキー |
NVMGTUCOAQKLLO-DLBZAZTESA-N |
異性体SMILES |
CN1CCC2=CC3=C(C4=C2[C@H]1[C@@H](C5=CC=CC=C54)O)OCO3 |
正規SMILES |
CN1CCC2=CC3=C(C4=C2C1C(C5=CC=CC=C54)O)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)



![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)


![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)




